Product packaging for (3E)-3-ethylidene-1-benzofuran-2-one(Cat. No.:CAS No. 114524-40-2)

(3E)-3-ethylidene-1-benzofuran-2-one

Cat. No.: B047857
CAS No.: 114524-40-2
M. Wt: 160.17 g/mol
InChI Key: UXEXPEPZLZMQQJ-FARCUNLSSA-N
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Description

(3E)-3-ethylidene-1-benzofuran-2-one (CAS Number: 4412-04-8) is a high-purity benzofuran derivative provided for advanced chemical and pharmaceutical research. This compound features the benzofuran scaffold—a bicyclic structure formed by the fusion of benzene and furan rings—which is recognized as a privileged structure in medicinal chemistry due to its significant bioavailability and structural versatility . The benzofuran core is of immense research value as it serves as a key structural motif in numerous bioactive molecules and approved drugs targeting a range of conditions, including cardiac arrhythmias, cancer, and inflammatory diseases . Researchers investigate such derivatives for their potential multi-target mechanisms of action. Studies highlight that novel benzofuran derivatives can exhibit potent antitumor activity by inhibiting critical enzymatic pathways involved in cell proliferation and survival, such as PI3K and VEGFR-2, making them promising candidates in anticancer drug discovery . Furthermore, the structural modifiability of the benzofuran skeleton allows for extensive exploration of structure-activity relationships (SAR), enabling the optimization of potency and selectivity for specific therapeutic targets . This product is intended for research applications such as medicinal chemistry , hit-to-lead optimization , pharmacological probe development , and organic synthesis . Please Note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B047857 (3E)-3-ethylidene-1-benzofuran-2-one CAS No. 114524-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114524-40-2

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

(3E)-3-ethylidene-1-benzofuran-2-one

InChI

InChI=1S/C10H8O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h2-6H,1H3/b7-2+

InChI Key

UXEXPEPZLZMQQJ-FARCUNLSSA-N

SMILES

CC=C1C2=CC=CC=C2OC1=O

Isomeric SMILES

C/C=C/1\C2=CC=CC=C2OC1=O

Canonical SMILES

CC=C1C2=CC=CC=C2OC1=O

Other CAS No.

4412-04-8

Synonyms

2(3H)-Benzofuranone, 3-ethylidene-, (E)- (9CI)

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 3e 3 Ethylidene 1 Benzofuran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the (3E)-3-ethylidene-1-benzofuran-2-one molecule would be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzofuran (B130515) ring system would typically appear in the downfield region (approximately δ 7.0-8.0 ppm). The chemical shifts and coupling patterns of these protons would provide information about their substitution pattern. The ethylidene group protons would give rise to characteristic signals. The vinyl proton (=CH-) would likely appear as a quartet due to coupling with the methyl protons, and the methyl protons (-CH₃) would appear as a doublet. The integration of these signals would correspond to the number of protons in each environment.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-7.9d~8.0Aromatic H
~7.5-7.6t~7.5Aromatic H
~7.3-7.4t~7.5Aromatic H
~7.2-7.3d~8.0Aromatic H
~6.5-6.7q~7.0=CH-CH₃
~2.2-2.4d~7.0=CH-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the lactone ring is expected to be the most downfield signal (around δ 160-170 ppm). The aromatic and olefinic carbons would resonate in the region of δ 110-150 ppm. The methyl carbon of the ethylidene group would appear at a much higher field.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ, ppm)Assignment
~165C=O (lactone)
~155Ar-C-O
~140C=C (ethylidene)
~135Ar-C
~128Ar-CH
~125Ar-CH
~122Ar-CH
~115Ar-C
~110Ar-CH
~105C=C (ethylidene)
~15-CH₃

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the α,β-unsaturated γ-lactone ring. The C=C stretching vibrations of the aromatic ring and the ethylidene group would appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl protons would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic/Vinyl C-H stretch
~2950MediumAliphatic C-H stretch
~1760StrongC=O stretch (lactone)
~1620MediumC=C stretch (aromatic/alkene)
~1450MediumC-H bend
~1200StrongC-O stretch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It would be used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of small molecules such as CO, CO₂, or the ethylidene group, leading to the formation of characteristic fragment ions.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Elucidation of Molecular Conformation and Stereochemistry

Detailed experimental data from advanced spectroscopic and crystallographic analyses for this compound are not extensively available in the public domain. The precise determination of its molecular conformation and stereochemistry would typically rely on techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography would provide definitive information on the three-dimensional arrangement of atoms in the crystal lattice. This would allow for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. Key conformational features of interest would include the planarity of the benzofuranone ring system and the orientation of the ethylidene group relative to this ring. The "(3E)" designation in the name specifies the stereochemistry about the exocyclic double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. For the C3 carbon of the benzofuranone ring, the priority would be determined by the connection to the lactone ring. For the ethylidene carbon, the methyl group would be the higher priority substituent.

NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the through-space proximity of protons, helping to confirm the E-configuration of the ethylidene group and providing information about the preferred conformation in solution.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound would necessitate single-crystal X-ray diffraction data. In the absence of specific published crystallographic data for this compound, a detailed discussion of its crystal packing and a Hirshfeld surface analysis cannot be performed.

A Hirshfeld surface analysis, were the crystallographic data available, would allow for the visualization and quantification of these intermolecular contacts. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one could identify the specific atoms involved in the closest intermolecular contacts. The corresponding 2D fingerprint plots would provide a quantitative summary of the different types of intermolecular interactions, breaking them down into contributions from H···H, C···H/H···C, O···H/H···O, and other contacts. This analysis would offer a deeper understanding of the forces that stabilize the crystal structure.

Without experimental data, any further discussion would be speculative and fall outside the scope of a scientifically rigorous characterization.

Reactivity and Chemical Transformations of 3e 3 Ethylidene 1 Benzofuran 2 One

Reactions at the Ethylidene Double Bond

The ethylidene double bond, being an electron-rich center, is susceptible to a variety of reactions, including additions and oxidative or reductive transformations.

Addition Reactions

The exocyclic double bond in 3-alkylidene-1-benzofuran-2-ones can undergo conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. For instance, 3-substituted benzofuran-2(3H)-ones have been shown to participate in Michael additions to 4-oxo-enoates when catalyzed by lanthanide(III) complexes, yielding adducts with high diastereoselectivity and enantioselectivity. nih.gov While specific studies on (3E)-3-ethylidene-1-benzofuran-2-one are not extensively documented, its structural similarity suggests it would behave as a competent Michael acceptor.

Furthermore, benzofuran-derived azadienes, which share the feature of an exocyclic double bond, readily undergo 1,4-Michael addition reactions with various nucleophiles, highlighting the reactivity of this functional group. mdpi.com

Oxidation and Reduction Transformations

The ethylidene double bond can be subjected to both oxidation and reduction.

Oxidation:

Oxidative cleavage of the double bond can be achieved through ozonolysis, which would lead to the formation of a ketone at the 3-position of the benzofuranone ring and formaldehyde. Another potential oxidation reaction is epoxidation, which would form a spirocyclic epoxide. The Baeyer-Villiger oxidation is a well-known reaction that converts ketones to esters or lactones using peroxyacids. wikipedia.orgorganic-chemistry.org While this reaction typically targets ketones, the lactone moiety of the benzofuranone ring itself is a product of such an oxidation of a cyclic ketone. libretexts.org

Reduction:

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. In the case of benzofuran (B130515) systems, catalysts like palladium on carbon (Pd/C) are used to reduce the double bond in the furanoid ring to yield 2,3-dihydro derivatives. nih.gov However, the choice of catalyst is crucial, as some catalysts like Raney nickel can also hydrogenate the C=C double bond of the heterocycle. nih.gov It is expected that the ethylidene double bond in this compound could be selectively reduced to an ethyl group under appropriate catalytic hydrogenation conditions.

Transformations of the Benzofuranone Ring System

The benzofuranone ring system, containing a lactone (cyclic ester) functionality, can undergo transformations that involve the cleavage of this ring.

Ring-Opening Reactions

The lactone ring of the benzofuranone system is susceptible to nucleophilic attack, leading to ring-opening. This can be achieved by reaction with various nucleophiles such as amines or hydroxide (B78521) ions. For example, 3-vinyl benzofuranone-chromone synthons have been shown to react with ammonia (B1221849) or primary aliphatic amines, resulting in ring opening and skeletal reconstruction to form 2-pyridone derivatives. rsc.org This suggests that this compound could undergo similar ring-opening reactions when treated with strong nucleophiles.

Acid- or base-catalyzed hydrolysis would lead to the corresponding 2-hydroxyphenylacetic acid derivative. Furthermore, ring-opening of benzofurans can also be achieved using organometallic reagents or under transition metal catalysis. researchgate.net

Substituent Effects on Reactivity

The reactivity of the benzofuranone ring system can be influenced by the nature of substituents on both the benzene (B151609) and the furanone rings. Electron-withdrawing groups on the benzene ring can enhance the electrophilicity of the carbonyl carbon, making the lactone more susceptible to nucleophilic attack and ring-opening. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing benzofuranone moiety.

Electrophilic Aromatic Substitution:

The benzofuranone ring system as a whole is generally considered to be deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. Electrophilic attack on the benzene ring of benzofuran itself preferentially occurs at the 2-position. stackexchange.comechemi.com However, in the case of this compound, the directing effects of the fused lactone and the ethylidene group need to be considered. The oxygen atom of the furanone ring can donate electron density to the benzene ring through resonance, which could direct incoming electrophiles to the ortho and para positions relative to the oxygen atom.

Nucleophilic Aromatic Substitution:

Mechanisms of Reaction Pathways and Intermediate Characterization

The reactivity of this compound is primarily dictated by the presence of an α,β-unsaturated carbonyl system, which makes it susceptible to a variety of chemical transformations. The exocyclic double bond in conjugation with the lactone carbonyl group provides electrophilic sites that are targets for nucleophilic attack and cycloaddition reactions. While specific mechanistic studies on this compound are not extensively documented in the public domain, plausible reaction pathways can be inferred from studies on analogous benzofuranone derivatives and related α,β-unsaturated systems.

One of the key reaction pathways for compounds of this nature is the Michael addition, which involves the addition of a nucleophile to the β-carbon of the ethylidene group. This reaction proceeds through the formation of an enolate intermediate, which can then be protonated or undergo further reactions. For instance, in a reaction analogous to that of 3-benzylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxide with alkylidenephosphoranes, a Michael addition of the phosphorane at the β-carbon would be the initial step. rsc.org This would be followed by a prototropic shift and an intramolecular Wittig condensation, leading to the formation of a new heterocyclic system.

Another significant class of reactions for this substrate is cycloaddition, particularly [3+2] cycloadditions with 1,3-dipoles. These reactions are a powerful tool for the synthesis of complex heterocyclic structures. For example, the reaction of benzofuranone derivatives with azomethine ylides can lead to the formation of spiro[pyrrolidine-benzofuranone] compounds. researchgate.net The mechanism of such reactions can be influenced by the nature of the reactants and reaction conditions, potentially proceeding through a concerted or a stepwise pathway involving a zwitterionic intermediate. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions for related compounds. These studies help in understanding the regioselectivity and stereoselectivity of the reactions by analyzing the energies of transition states and intermediates. For instance, mechanistic studies on the 1,3-dipolar cycloaddition of nitrilimines with thioaurones (sulfur analogs of aurones) have utilized DFT to confirm a carbenoid-type mechanism. researchgate.net

The characterization of intermediates in these reactions is often challenging due to their transient nature. However, techniques such as time-resolved optical and infrared spectroscopy have been used to study the primary photoproducts of related compounds like 3-diazo-3H-benzofuran-2-one. nih.gov In this case, a quinonoid cumulenone intermediate was identified and its subsequent reactions, such as dimerization and hydrolysis, were monitored. nih.gov For this compound, it is plausible that similar advanced spectroscopic techniques could be employed to characterize transient intermediates in its various chemical transformations.

The following table summarizes the plausible reaction pathways and the types of intermediates that may be involved, based on the reactivity of analogous compounds.

Reaction TypeReagent TypePlausible Intermediate(s)Final Product Type
Michael AdditionNucleophiles (e.g., carbanions, amines)EnolateSubstituted benzofuranone
[3+2] Cycloaddition1,3-Dipoles (e.g., azomethine ylides, nitrones)Zwitterionic or diradical species (in stepwise mechanism)Spiro-heterocycles
Wittig-type ReactionsYlides (e.g., phosphoranes)BetaineFused heterocyclic systems

Further detailed experimental and computational studies are necessary to fully elucidate the specific mechanisms and to isolate and characterize the intermediates involved in the chemical transformations of this compound.

Computational and Theoretical Investigations of 3e 3 Ethylidene 1 Benzofuran 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic structure and properties of medium-sized organic molecules. physchemres.orgresearchgate.net

The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For (3E)-3-ethylidene-1-benzofuran-2-one, this is typically performed using DFT with a hybrid functional, such as B3LYP, and a sufficiently large basis set, for instance, 6-311+G(d,p). jetir.orgresearchgate.net The optimization process adjusts all bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

The resulting optimized structure provides a detailed three-dimensional view of the molecule. Key parameters such as the planarity of the benzofuran (B130515) ring system and the orientation of the ethylidene group are determined. Studies on similar benzofuran structures show that the fused ring system is nearly planar, and this planarity is crucial for the delocalization of π-electrons across the molecule. physchemres.org

Table 1: Representative Calculated Geometric Parameters for a Benzofuranone Core Structure Note: These values are illustrative, based on DFT calculations of analogous benzofuran structures like 1-benzofuran-2-carboxylic acid, as specific published data for this compound is not available in the cited literature. researchgate.net

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O (carbonyl)1.210 Å
C-O (lactone)1.385 Å
C-C (aromatic)1.390 - 1.410 Å
C=C (ethylidene)1.345 Å
**Bond Angles (°) **O=C-O (lactone)120.5°
C-O-C (ether)108.2°
C=C-C125.1°

Following geometry optimization, the same level of theory can be used to predict various spectroscopic properties. Vibrational frequencies, corresponding to infrared (IR) spectra, are calculated to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to assign theoretical vibrational modes to experimentally observed IR peaks. researchgate.netmdpi.com For this compound, characteristic peaks would include the C=O stretching of the lactone, C=C stretching of the aromatic ring and ethylidene group, and C-O stretching of the ether and lactone moieties.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). nih.gov This method provides information on the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The calculated maximum absorption wavelength (λmax) helps in understanding the electronic nature and color properties of the compound.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Models

Quantum chemical descriptors derived from DFT calculations are invaluable for developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netderpharmachemica.com These models aim to correlate the structural and electronic properties of molecules with their biological activities, such as anticancer or antimicrobial effects, which are well-documented for benzofuran derivatives. nih.govnih.govnih.gov

Key descriptors include the energies of the frontier molecular orbitals, HOMO and LUMO. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (Egap = ELUMO - EHOMO) is a critical indicator of chemical reactivity, stability, and polarizability. jetir.orgmdpi.com A smaller energy gap suggests the molecule is more reactive and can be more easily polarized. jetir.org

Other global reactivity descriptors can be calculated from these energies, including:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

These descriptors provide a quantitative basis for comparing the reactivity of different derivatives and are used as inputs for building predictive QSAR models. mdpi.comnih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance Note: The values presented are for illustrative purposes, representing typical ranges for benzofuran derivatives. nih.govnih.gov

DescriptorFormulaSignificanceTypical Value (eV)
EHOMO-Electron-donating ability-6.5 to -5.5
ELUMO-Electron-accepting ability-2.0 to -1.0
Energy Gap (Egap)ELUMO - EHOMOChemical reactivity, stability4.0 to 5.0
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution2.0 to 2.5
Electronegativity (χ)(I + A) / 2Electron-attracting power3.7 to 4.2

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular bonding and interactions. It examines the delocalization of electron density from filled, Lewis-type (donor) orbitals to empty, non-Lewis-type (acceptor) orbitals. materialsciencejournal.orgnih.gov The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. materialsciencejournal.org

For this compound, significant interactions would be expected to arise from:

π → π* interactions: Delocalization within the π-electron system of the fused aromatic ring and the ethylidene double bond.

n → π* interactions: Delocalization of lone pairs (n) from the ether oxygen (O1) and the carbonyl oxygen (O2) into the antibonding π* orbitals of the aromatic system and adjacent double bonds.

n → σ* interactions: Delocalization of lone pairs into antibonding sigma (σ*) orbitals.

Table 3: Representative NBO Donor-Acceptor Interactions in a Benzofuranone System Note: This table illustrates the type of data obtained from an NBO analysis, based on general principles and studies of related heterocyclic systems. materialsciencejournal.orgnih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π (C5-C6)π* (C7-C8)20.5π-conjugation in benzene (B151609) ring
n2 (O1)π* (C2-C9)25.1Lone pair delocalization
n2 (O2)π* (C3-O2)28.9Carbonyl resonance stabilization
π (C3-C10)π* (C2-C9)18.2Conjugation with ethylidene group

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an essential tool for predicting the sites of chemical reactivity, particularly for electrophilic and nucleophilic attacks, and for understanding intermolecular interactions. jetir.orgresearchgate.net

The MEP map is color-coded:

Red regions indicate negative electrostatic potential, representing electron-rich areas that are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-poor areas susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map is expected to show the most intense negative potential (deepest red) localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs. nih.govresearchgate.net This makes it the primary site for interactions with electrophiles or for hydrogen bonding. The ether oxygen would also show a region of negative potential. Conversely, the hydrogen atoms of the aromatic ring and the ethylidene group would exhibit positive potential (blue regions), making them susceptible to interactions with nucleophiles. researchgate.net

Studies on Non-Linear Optical (NLO) Properties

Benzofuran derivatives, with their extended π-conjugated systems, are promising candidates for non-linear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics. physchemres.orgnih.gov Computational methods can effectively predict the NLO response of a molecule by calculating key parameters.

The NLO properties are determined by the molecule's response to an applied external electric field. The key calculated parameters are:

Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order (non-linear) response and is a primary indicator of NLO activity. A non-zero β value is essential for second-harmonic generation.

These properties are typically calculated using DFT or other advanced methods. semanticscholar.orgnih.gov Molecules with significant intramolecular charge transfer (ICT), often found in donor-π-acceptor systems, tend to exhibit large β values. researchgate.net The presence of the electron-rich benzofuran system conjugated with the ethylidene group in this compound suggests it may possess notable NLO properties. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. researchgate.net

Table 4: Representative Calculated NLO Properties for Benzofuran Derivatives Note: Values are illustrative and based on computational studies of various benzofuran derivatives. The hyperpolarizability is often reported in electrostatic units (esu). nih.govresearchgate.net

PropertySymbolSignificanceTypical Calculated Value
Dipole MomentμCharge distribution asymmetry2.0 - 5.0 Debye
Mean PolarizabilityαLinear optical response150 - 250 (a.u.)
Total First HyperpolarizabilityβtotSecond-order NLO response4 x 10-30 - 45 x 10-30 esu

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular docking and molecular dynamics simulations of this compound. While the broader class of benzofuran derivatives has been the subject of numerous computational investigations to explore their interactions with various biological targets, research focusing explicitly on the this compound isomer is not publicly available.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Similarly, molecular dynamics simulations are computer simulations of the physical movements of atoms and molecules, allowing for the study of the stability of ligand-protein complexes over time.

Although no direct data exists for this compound, the general approach for such an investigation would involve:

Target Identification: Selecting a biologically relevant protein target. For many benzofuran derivatives, targets have included enzymes and receptors involved in cancer and microbial pathways.

Molecular Docking: Using software to place the 3D structure of this compound into the binding site of the identified target. This would predict the binding conformation, energy, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.

Molecular Dynamics Simulations: Taking the docked complex and simulating its dynamic behavior in a biological environment (typically including water and ions) over a period of nanoseconds. This would assess the stability of the predicted binding mode and provide insights into the flexibility of the ligand and protein.

Without specific research on this compound, it is not possible to provide detailed research findings or data tables related to its ligand-target interactions. The scientific community has yet to publish computational studies that would elucidate the specific binding behaviors of this particular compound.

Mechanistic Studies of Biological Activities Associated with Benzofuranone Derivatives

Anticancer Mechanisms of Action (e.g., Apoptosis Induction, Enzyme Inhibition)

The anticancer properties of benzofuranone derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of crucial enzymes, and disruption of cell cycle progression. researchgate.netnih.gov

One of the primary mechanisms is the induction of apoptosis. Studies have shown that certain benzofuran (B130515) derivatives trigger apoptosis in various cancer cell lines, including leukemia, breast, and lung cancer cells. nih.govmdpi.com This is often confirmed by observing increased activity of caspases, which are key executioner proteins in the apoptotic cascade. researchgate.netresearchgate.net For instance, some derivatives were found to significantly increase caspase 3/7 activity, confirming their pro-apoptotic properties. researchgate.netmdpi.com The process can be initiated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent release of apoptotic factors. mdpi.com Furthermore, these compounds can induce the expression of the tumor suppressor protein p53 and promote the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov

Enzyme inhibition is another critical aspect of their anticancer activity. Benzofuran derivatives have been identified as potent inhibitors of various protein kinases that are essential for tumor growth and survival. researchgate.net These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis, the formation of new blood vessels that supply tumors. nih.gov Other targeted kinases include Glycogen Synthase Kinase-3β (GSK3β), Src kinase, and Cyclin-Dependent Kinase 2 (CDK2), inhibition of which can disrupt cell signaling pathways vital for cancer cell proliferation. nih.govnih.govresearchgate.net Some derivatives also show inhibitory activity against the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. researchgate.net

Additionally, benzofuranone derivatives can halt the cancer cell cycle at specific phases. Mechanistic studies have revealed that some compounds cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov

Table 1: Anticancer Mechanisms of Selected Benzofuranone Derivatives

Derivative Type Cancer Cell Line(s) Mechanism of Action Reference(s)
Bromo derivative HCT116 (Colon Cancer) Inhibition of GSK3β, Induction of apoptosis nih.gov
3-methylbenzofuran derivative A549 (Lung Cancer) Inhibition of VEGFR-2 nih.gov
Benzofuran-pyrazole hybrid K562 (Leukemia) Induction of ROS, Induction of apoptosis researchgate.net
Benzofuran-piperazine hybrid MCF-7 (Breast Cancer) Inhibition of CDK2, G2/M cell cycle arrest researchgate.net
Halogenated derivative Leukemia cell lines Selective toxicity, Apoptosis induction mdpi.com

Antimicrobial Modalities and Pathways (e.g., Antibacterial, Antifungal)

Benzofuranone and its derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising scaffolds for the development of new anti-infective agents. rsc.orgresearchgate.net Their mechanisms of action are varied, targeting both bacterial and fungal pathogens, including drug-resistant strains. nih.govresearchgate.net

The antibacterial effects of these compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria. nih.gov Research indicates that hydrophobic benzofuran analogs can exhibit potent antibacterial activities, with some compounds showing minimum inhibitory concentrations (MIC) lower than control drugs against bacteria like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov While the precise molecular targets are still under investigation for many derivatives, the disruption of bacterial cell integrity and key metabolic processes are proposed pathways.

In addition to their antibacterial properties, many benzofuran derivatives display significant antifungal activity. nih.gov They have been tested against fungal pathogens such as Candida albicans, a common cause of opportunistic infections in humans. nih.gov The structural features of the benzofuran ring and its substituents play a crucial role in determining the potency and spectrum of their antimicrobial effects. researchgate.net For example, the introduction of specific heterocyclic rings or halogen atoms can enhance the biological activity of the parent compound. researchgate.net

Table 2: Antimicrobial Activity of Selected Benzofuranone Derivatives

Pathogen Derivative Type Activity (MIC₈₀) Reference(s)
Escherichia coli Hydrophobic benzofuran analog 3.12 µg/mL nih.gov
Staphylococcus aureus Hydrophobic benzofuran analog 0.39 µg/mL nih.gov
Methicillin-resistant S. aureus Hydrophobic benzofuran analog 0.39 µg/mL nih.gov
Bacillus subtilis Hydrophobic benzofuran analog 0.39 µg/mL nih.gov
Candida albicans Hydrophobic benzofuran analog 3.12 µg/mL nih.gov

Anti-inflammatory Effects and Cellular Signaling Modulation

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Benzofuranone derivatives have emerged as potent anti-inflammatory agents by modulating key cellular signaling pathways. mdpi.com

A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. mdpi.comnih.gov These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. nih.gov Studies on lipopolysaccharide (LPS)-stimulated macrophage cells have shown that certain benzofuran-piperazine hybrids can significantly inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com

By suppressing these signaling cascades, the derivatives effectively down-regulate the production and secretion of major pro-inflammatory mediators. mdpi.com This includes nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins like IL-6 and IL-1β. nih.govmdpi.com The ability to inhibit COX enzyme activity directly has also been reported for some novel benzofuran compounds. nih.gov The anti-inflammatory action is further supported by in vivo models, where these compounds were shown to reduce the infiltration of inflammatory cells such as neutrophils and leukocytes. mdpi.comnih.gov

Enzyme Inhibition Mechanisms (e.g., Cholinesterase Inhibition)

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Benzofuranone derivatives have been identified as effective inhibitors of these enzymes. researchgate.netnih.gov

Research has led to the isolation and synthesis of various benzofuran-based compounds that exhibit potent and often selective inhibitory activity against BChE. nih.gov For example, certain 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis showed more potent BChE inhibition than the standard drug galantamine. nih.govresearchgate.net Kinetic studies have revealed that the inhibition can occur in a competitive manner. nih.gov

The structure of the derivative plays a critical role in its inhibitory profile. The presence and position of substituents like prenyl groups or the cyclization of side chains can significantly enhance BChE-inhibitory activity. nih.gov Interestingly, many of these potent BChE inhibitors show weak or no activity against AChE, making them highly selective. nih.gov This selectivity is noteworthy because, in the brains of patients with moderate to severe Alzheimer's disease, BChE becomes the primary enzyme for acetylcholine (B1216132) metabolism. nih.gov Molecular docking studies have been employed to further understand the interactions between these inhibitors and the active site of the enzyme. nih.govresearchgate.net

Table 3: Cholinesterase Inhibition by Benzofuranone Derivatives

Compound Enzyme Target IC₅₀ Value (µM) Reference(s)
Prenylated benzofuranone BChE 45.5 nih.govresearchgate.net
Moracin C BChE 27.9 nih.gov
Moracin D BChE 9.5 nih.gov
Moracin N BChE 13.5 nih.gov
Moracin N AChE 40.5 nih.gov
Cathafuran C BChE 2.5 nih.govresearchgate.net
Galantamine (Control) BChE 35.3 nih.govresearchgate.net

Other Biological Targets and Proposed Mechanistic Insights

Beyond the well-defined anticancer, antimicrobial, and anti-inflammatory roles, the versatile benzofuranone scaffold interacts with a range of other biological targets, suggesting broader therapeutic potential.

In the context of neurodegenerative disorders like Alzheimer's disease, beyond cholinesterase inhibition, some benzofuran-2-carboxamide (B1298429) derivatives have been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides. nih.gov The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's, and preventing their formation is a key therapeutic goal. researchgate.net

The core benzofuran structure is also associated with antioxidant properties. nih.govnih.gov This activity is crucial as oxidative stress is an underlying factor in many diseases, including cancer, inflammation, and neurodegeneration. researchgate.net By neutralizing harmful reactive oxygen species, these compounds can provide a protective effect at the cellular level.

Furthermore, various derivatives have been investigated for other activities, including antiviral, anti-dyslipidemic, and vasodilatory effects. researchgate.netnih.gov The wide range of biological activities highlights the privileged nature of the benzofuranone scaffold in medicinal chemistry, capable of interacting with diverse enzymes, receptors, and signaling pathways. nih.gov

Applications of 3e 3 Ethylidene 1 Benzofuran 2 One in Non Clinical Domains

Potential in Sensor Material Development

There is currently no scientific literature to support the application of (3E)-3-ethylidene-1-benzofuran-2-one in the development of sensor materials for the detection of ions or gases. Research in this area often focuses on compounds with specific structural features that allow for selective interaction with target analytes, leading to a measurable signal. However, investigations into whether this compound possesses such properties have not been reported.

Role in Agrochemical Research and Development

Similarly, the role of this compound in agrochemical research and development is not documented. The benzofuran (B130515) chemical scaffold is of interest in medicinal chemistry, but this has not translated into published research exploring the potential of this specific compound as a pesticide, herbicide, or plant growth regulator.

Contributions to Advanced Materials Science

The contributions of this compound to advanced materials science also remain unexplored in available research. The development of advanced materials often involves the incorporation of organic molecules to achieve desired properties such as conductivity, luminescence, or thermal stability. At present, there are no studies indicating that this compound has been considered for or utilized in such applications.

Q & A

Q. What are the standard synthetic methodologies for (3E)-3-ethylidene-1-benzofuran-2-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, benzofuran derivatives are often prepared via condensation reactions using aldehydes or ketones under acidic or basic conditions. Key reagents include:
  • Oxidizing agents (e.g., potassium permanganate) for introducing carbonyl groups.
  • Electrophilic aromatic substitution (e.g., bromination or methoxylation) to functionalize the benzofuran core.
    Reaction conditions (temperature, solvent polarity) are critical for stereochemical control. For instance, (3E)-isomers may form under thermodynamic control in polar aprotic solvents like DMF .
    Table 1 : Example Synthetic Routes for Analogous Benzofuran Derivatives
CompoundKey Reagents/ConditionsYield (%)Reference
3-Ethoxy-benzofuran derivativeEthanol, H₂SO₄, 80°C, 12h70
Chlorinated derivativeCl₂, FeCl₃, CHCl₃, reflux52

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., ethylidene protons exhibit characteristic doublets in the δ 5.5–6.5 ppm range). Adjacent substituents (e.g., methoxy groups) deshield aromatic protons, shifting signals upfield .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and conjugated alkene (C=C) stretches at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of CO from the lactone ring) validate the structure .

Q. What intermolecular interactions stabilize its crystal structure?

  • Methodological Answer : X-ray crystallography reveals dominant C–H···O hydrogen bonds and π–π stacking between aromatic rings. For example:
  • C–H···O interactions (2.5–3.0 Å) between the lactone oxygen and adjacent methyl/methoxy groups.
  • π–π stacking (3.6–4.0 Å) in derivatives with planar benzofuran systems, enhancing thermal stability .
    Use graph-set analysis (e.g., Etter’s notation) to categorize hydrogen-bonding patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structural elucidation be resolved?

  • Methodological Answer :
  • Comparative Analysis : Cross-validate NMR data with structurally similar compounds (e.g., (3Z)-isomers show distinct coupling constants for ethylidene protons) .
  • Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra and compare with experimental data to confirm stereochemistry .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction. For example, SHELXL refinement can unambiguously assign the (3E)-configuration .

Q. What strategies optimize multi-step syntheses of complex benzofuran derivatives?

  • Methodological Answer :
  • Modular Design : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl ethers) to enable sequential functionalization .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to streamline C–C bond formation.
  • Green Chemistry : Replace toxic solvents (e.g., CHCl₃) with ionic liquids or water-miscible alternatives to improve sustainability .

Q. How do crystallographic tools like SHELX refine structural models of this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate intensity measurements .
  • Refinement in SHELXL :

Input initial coordinates from SHELXD (direct methods) or Patterson maps.

Apply restraints for thermal motion (ADPs) and hydrogen bonding.

Validate with R-factor convergence (< 5%) and Fourier difference maps .

  • Handling Twinning : For twinned crystals, use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Table 2 : Crystallographic Data for a Representative Benzofuran Derivative

ParameterValue
Space groupP21/n
Unit cell (Å, °)a=12.64, b=7.17, c=19.24, β=100.59
Z4
R-factor (%)3.2

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